molecular formula C11H12N2O2 B7901774 1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 208772-10-5

1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B7901774
CAS No.: 208772-10-5
M. Wt: 204.22 g/mol
InChI Key: HRXPIHSUXZLCDR-UHFFFAOYSA-N
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Description

1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. One common method includes the use of HBTU-promoted one-pot synthesis, which allows for the conversion of carboxylic acids into benzimidazoles under mild conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include the use of catalytic redox cycling, transition metal-catalyzed C-N coupling, or oxidative C-N couplings . These methods ensure efficient production with high purity and yield, making them suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It may also interact with DNA or proteins, leading to alterations in cellular processes . The pathways involved in its action include inhibition of protein kinases, topoisomerases, and other critical enzymes .

Comparison with Similar Compounds

  • 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
  • 1-Benzyl-2-methyl-1H-imidazole-carbaldehyde
  • Dimethoxymethane

Uniqueness: 1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid stands out due to its specific substituents, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-ethyl-2-methylbenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-13-7(2)12-10-8(11(14)15)5-4-6-9(10)13/h4-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXPIHSUXZLCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C=CC=C21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223733
Record name 1-Ethyl-2-methyl-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208772-10-5
Record name 1-Ethyl-2-methyl-1H-benzimidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208772-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-methyl-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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